molecular formula C7H12N2O B12822492 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile

2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile

Cat. No.: B12822492
M. Wt: 140.18 g/mol
InChI Key: QQSOYHRCDLQPGH-UHFFFAOYSA-N
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Description

2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is a chemical compound with a unique structure that includes an azetidine ring substituted with a methoxy and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methoxy-3-methylazetidine with acetonitrile in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxy-3-methylazetidin-1-yl)acetic acid hydrochloride
  • 2-(3-Methoxy-3-methylazetidin-1-yl)benzaldehyde

Uniqueness

2-(3-Methoxy-3-methylazetidin-1-yl)acetonitrile is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with molecular targets, making it valuable for specific research applications.

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2-(3-methoxy-3-methylazetidin-1-yl)acetonitrile

InChI

InChI=1S/C7H12N2O/c1-7(10-2)5-9(6-7)4-3-8/h4-6H2,1-2H3

InChI Key

QQSOYHRCDLQPGH-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)CC#N)OC

Origin of Product

United States

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